molecular formula C19H21N5O3S B4427175 N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 483308-31-2

N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4427175
CAS No.: 483308-31-2
M. Wt: 399.5 g/mol
InChI Key: UGXBBKHBCMNBSF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound characterized by a 1,2,4-triazole core linked to a pyridine-3-yl group and a sulfanylacetamide moiety. The structure includes a 2,4-dimethoxyphenyl substituent on the acetamide nitrogen, which distinguishes it from related derivatives. Its molecular formula is C₁₉H₂₁N₅O₃S, with a molecular weight of 383.5 g/mol (CAS No. 142529-71-3) . The compound’s triazole and pyridine motifs are critical for interactions with biological targets, while the methoxy groups on the phenyl ring may enhance solubility and binding specificity .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-4-24-18(13-6-5-9-20-11-13)22-23-19(24)28-12-17(25)21-15-8-7-14(26-2)10-16(15)27-3/h5-11H,4,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXBBKHBCMNBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483308-31-2
Record name N-(2,4-DIMETHOXYPHENYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound is characterized by a dimethoxyphenyl group , a pyridinyl-substituted triazole moiety , and a sulfanyl linkage . The molecular formula is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S, and its structure can be represented as follows:

SMILES CCN1C NN C1SCC O NC2 CC C C C2 OC OC C3 CC NC C3\text{SMILES CCN1C NN C1SCC O NC2 CC C C C2 OC OC C3 CC NC C3}

Table 1: Structural Information

PropertyValue
Molecular FormulaC19H21N5O3SC_{19}H_{21}N_{5}O_{3}S
SMILESCCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=NC=C3
InChIInChI=1S/C19H21N5O3S/c1-4-24...

Research indicates that this compound exhibits significant biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound may reduce the proliferation of cancer cells .
  • Receptor Binding : Interaction studies suggest that this compound can bind to specific receptors, influencing their activity and downstream signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound in various contexts:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction through the activation of caspase pathways .
  • Antimicrobial Properties : Another investigation revealed that the compound displayed antimicrobial activity against various bacterial strains. The results indicated that it disrupts bacterial cell wall synthesis, leading to cell death .

Comparative Analysis with Analogous Compounds

The uniqueness of this compound lies in its specific substitution pattern and functional groups.

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesUnique Aspects
2-{[4-bromophenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol}Contains bromine instead of ethylDifferent halogen substitution affects reactivity
2-{[4-methylphenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol}Methyl substitution on phenylVariation in lipophilicity and biological activity
2-{[4-fluorophenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol}Fluorine substitutionEnhanced metabolic stability compared to other halogens

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazole-acetamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key structural analogs:

Compound Core Structure Key Substituents Biological Activity References
Target Compound 1,2,4-Triazole + pyridin-3-yl + sulfanylacetamide 2,4-Dimethoxyphenyl, ethyl group on triazole Potential enzyme/receptor modulation (inferred from structural analogs)
N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Same core 3-Chlorophenyl, methyl on triazole Enhanced antimicrobial activity due to chloro substitution
2-{[4-Ethyl-5-(3-pyridinyl)-4H-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Same core 2-Methoxyphenyl, ethyl on triazole Pyridine position (3 vs. 4) affects receptor binding
N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Same core 4-Chloro-2-methylphenyl, ethoxyphenyl on triazole Improved bioactivity from ethoxy and chloro synergy
OLC-12 (2-{[4-ethyl-5-(4-pyridinyl)-4H-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide) Same core 4-Isopropylphenyl Orco receptor agonism (insect olfaction)

Key Findings from Structural Comparisons

  • Substituent Position Matters :

    • Pyridine at the 3-position (target compound) vs. 4-position (OLC-12) alters receptor specificity. For example, OLC-12 activates insect Orco channels , while 3-pyridinyl derivatives may target mammalian enzymes .
    • Methoxy vs. Chloro Groups: The 2,4-dimethoxyphenyl group in the target compound likely improves solubility compared to chlorophenyl analogs (e.g., ’s compound), which prioritize hydrophobic interactions .
  • Triazole Substitution: Ethyl groups on the triazole (target compound) enhance metabolic stability compared to methyl or cyclopropyl substituents (e.g., ) .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound CAS No. Molecular Formula Molecular Weight (g/mol)
Target Compound 142529-71-3 C₁₉H₂₁N₅O₃S 383.5
OLC-12 476484-07-8 C₂₃H₂₀ClN₅OS 420.54
N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-triazol-3-yl]sulfanyl}acetamide Not reported C₁₇H₁₅ClN₆OS 394.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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